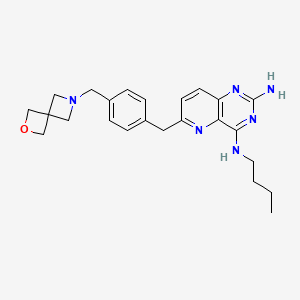
TLR7/8 agonist 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7/8 agonist 8 is a synthetic compound designed to activate toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses. This compound has shown potential in immunotherapy, particularly in cancer treatment, by enhancing the body’s immune response against tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TLR7/8 agonist 8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the reaction of pentynoic acid with HBTU, trimethylamine, and a catalytic amount of DMAP, followed by the addition of 3-amino-4-isobutylaminoquinoline . Another method involves the reaction of compound 7 with sodium methoxide in anhydrous methanol at 65°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
TLR7/8 agonist 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often tested for enhanced efficacy and reduced toxicity .
Scientific Research Applications
TLR7/8 agonist 8 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the activation of toll-like receptors and their role in immune responses.
Biology: Investigated for its ability to modulate immune cell activity and cytokine production.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, chronic hepatitis B treatment, and vaccine adjuvants
Industry: Utilized in the development of new immunotherapeutic drugs and diagnostic tools.
Mechanism of Action
TLR7/8 agonist 8 exerts its effects by binding to toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells. This binding triggers a cascade of signaling events, leading to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines and chemokines. These molecules enhance the immune response against pathogens and tumor cells .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: A TLR7/8 agonist with potent immunostimulatory properties.
CL097 and CL075: Synthetic compounds with TLR7/8 agonistic activity.
Bromopirone, Tilorone, Loxoribine, and Isatoribine: Other synthetic heterocyclic small molecules with TLR7/8 agonistic activity
Uniqueness of TLR7/8 Agonist 8
This compound is unique due to its specific structural modifications that enhance its binding affinity to toll-like receptors 7 and 8. These modifications result in a more potent activation of the immune response compared to other similar compounds. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further drug development .
Properties
Molecular Formula |
C24H30N6O |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-N-butyl-6-[[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H30N6O/c1-2-3-10-26-22-21-20(28-23(25)29-22)9-8-19(27-21)11-17-4-6-18(7-5-17)12-30-13-24(14-30)15-31-16-24/h4-9H,2-3,10-16H2,1H3,(H3,25,26,28,29) |
InChI Key |
MJIGXQDERFISLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)CN4CC5(C4)COC5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
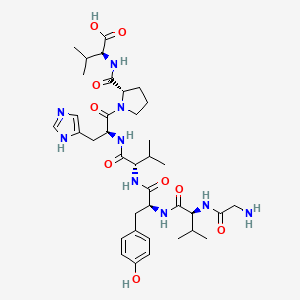
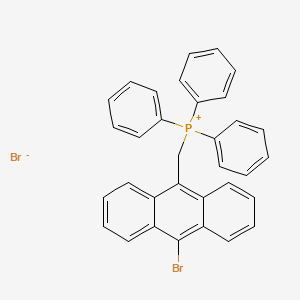
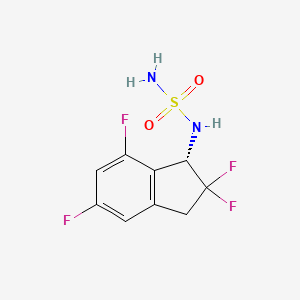
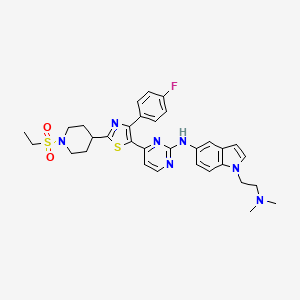


![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
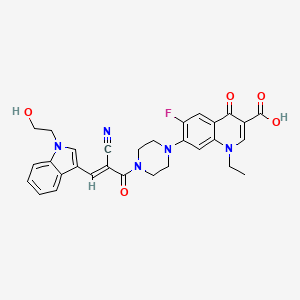
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)

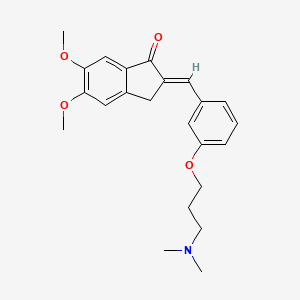
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

